N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a sulfur-containing heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The structure includes a 4-methoxyphenyl substituent at position 2 of the pyrazolo-pyrazine ring and a sulfanyl acetamide side chain linked to a 5-chloro-2-methoxyphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-29-16-6-3-14(4-7-16)17-12-19-22(24-9-10-27(19)26-17)31-13-21(28)25-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHXEACFFHKDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula : C21H17ClN4O2S2
- Molecular Weight : 456.97 g/mol
- CAS Number : 421580-53-2
The compound's structure features a chloro and methoxy substitution pattern on the phenyl rings, contributing to its biological activity.
This compound has shown promise in various biological assays:
- CFTR Modulation : The compound has been reported to correct the folding defect of the CFTR ΔF508 mutant, enhancing its trafficking and surface expression in epithelial cells. This effect is particularly notable as it promotes proper glycosylation and stability of the mutant protein, which is crucial for cystic fibrosis treatment .
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition rates against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective dose ranges for therapeutic applications .
- Inflammatory Response Modulation : Preliminary studies indicate that it may have anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on CFTR Activity : In a controlled study, this compound was found to enhance the folding efficiency of ΔF508 CFTR by threefold at a concentration of 10 μM in FRT cells. It also delayed ER-associated degradation by 30% at the same concentration .
- Anticancer Screening : A comparative analysis of various pyrazole derivatives indicated that this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.79 to 42.30 µM across different studies. This suggests a robust potential for further development as an anticancer agent .
Summary of Biological Activities
| Activity Type | Effect | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| CFTR Correction | Enhanced folding | FRT Cells | 10 μM |
| Anticancer Activity | Cytotoxic | MCF7, SF-268, NCI-H460 | 3.79 - 42.30 µM |
| Anti-inflammatory | Potential modulation | Not specified | Not specified |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide demonstrate cytotoxic effects against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrazines have been studied for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of pyrazolo[1,5-a]pyrazine derivatives. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as lead compounds for further development .
Pharmacological Applications
2.1 Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could position it as a candidate for exploring treatments for neurological disorders such as depression or schizophrenia.
Data Table: Neuropharmacological Activity of Similar Compounds
Material Science
3.1 Organic Electronics
The unique chemical structure of this compound may also find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
Research has shown that incorporating sulfanyl groups can enhance charge transport properties in organic semiconductors. A recent study demonstrated that similar compounds improved the efficiency of OLED devices by optimizing charge mobility .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Impact :
- Pyrazolo[1,5-a]pyrazine derivatives (e.g., target compound, ) exhibit planar aromatic cores suitable for π-π interactions, whereas pyrazolo[1,5-a]pyrimidine analogs (e.g., ) introduce additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
- Pyrimidine-containing cores (e.g., ) are often associated with enhanced binding to nucleotide-binding enzymes due to structural mimicry of purine/pyrimidine bases.
Substituent Effects: Methoxy vs. Ethyl/Phenyl: The 4-methoxyphenyl group in the target compound improves water solubility compared to hydrophobic ethyl or phenyl substituents in and .
Acetamide-Linked Aromatic Groups :
- Methoxy and chloro groups on the phenyl ring (target compound) balance lipophilicity and polarity, whereas methyl () or bromo () substituents prioritize steric or electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
